molecular formula C18H19N3O B2593702 3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 1904201-01-9

3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B2593702
CAS No.: 1904201-01-9
M. Wt: 293.37
InChI Key: MMQLTWTZWMZWRB-UHFFFAOYSA-N
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Description

3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of compounds within the pyrimidine series, highlighting their importance in generating various heterocyclic compounds. These compounds are notable for their potential biological activities, including plant-growth regulatory activity (T. Aniskova, V. Grinev, A. Yegorova, 2017). Another study focused on the synthesis of pyrazolyl aminopyrimidine derivatives, evaluating their cytotoxicity against human cancer cell lines, indicating moderate to good efficacy and highlighting their potential as anticancer agents (Raquib Alam et al., 2018).

Antimicrobial and Antitubercular Activity

Further research on pyrimidine derivatives synthesized from different starting moieties showed promising antibacterial and antifungal activities against several strains, suggesting their potential for developing new antimicrobial agents (C. Pandhurnekar et al., 2013). Another study highlighted the in vitro antitubercular and antimicrobial activities of novel chromeno[2,3-d]pyrimidine derivatives, showing pronounced activities against Mycobacterium tuberculosis and various bacterial and fungal strains, demonstrating their potential in treating infectious diseases (Nimesh R. Kamdar et al., 2011).

Antitumor Activity

The synthesis and evaluation of benzo[cyclohepta]pyrido[pyrimidinones] revealed potent antitumor activities against liver and breast cancer cell lines, showcasing the potential of these compounds in cancer therapy (M. M. Edrees, T. Farghaly, 2017).

Synthesis and Characterization

The synthesis of pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives was reported, emphasizing their significance in AIDS chemotherapy and their pharmacological therapeutic potentials due to the pyrazole nucleus (O. Ajani et al., 2019).

Properties

IUPAC Name

3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-5,11-12,14,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQLTWTZWMZWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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